molecular formula C5H4FIN2 B1313334 6-Fluoro-5-iodopyridin-2-amine CAS No. 884660-47-3

6-Fluoro-5-iodopyridin-2-amine

Cat. No. B1313334
M. Wt: 238 g/mol
InChI Key: BCOJWGIXSPPNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-5-iodopyridin-2-amine is a chemical compound with the molecular formula C5H4FIN2 . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 6-Fluoro-5-iodopyridin-2-amine is represented by the InChI code 1S/C5H4FIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) . This compound has a molecular weight of 238 g/mol .


Physical And Chemical Properties Analysis

6-Fluoro-5-iodopyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Radiosynthesis for Radiopharmaceutical Applications

A study by Abrahim et al. (2006) developed a one-pot radiosynthesis method to prepare fluorine-18-labelled derivatives, including 5-[18F]fluoro-2-pyridinamine and 6-[18F]fluoro-2-pyridinamine. These compounds are potentially useful radiolabelled synthons for radiopharmaceutical chemistry, demonstrating the feasibility of nucleophilic meta-[18F]fluorination of a pyridine derivative (Abrahim, Angelberger, Kletter, Müller, Joukhadar, Erker, & Langer, 2006).

Organic Synthesis and Medicinal Chemistry

Several studies highlight the utility of halogenated pyridines as intermediates for synthesizing complex organic molecules and potential therapeutic agents. For example, Wu et al. (2022) explored the synthesis of pentasubstituted pyridines using halogen dance reactions, underscoring the value of halopyridine isomers as building blocks in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022). Additionally, Takács et al. (2007) investigated the palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamide related compounds of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Chemical Methodology Development

Research by Koley et al. (2010) on the selective C-N cross-coupling of 2-fluoro-4-iodopyridine demonstrates the complementary nature of Buchwald-Hartwig cross-coupling for selective functionalization, enhancing the toolkit available for chemists working on the synthesis of complex molecules (Koley, Schnürch, & Mihovilovic, 2010).

Novel Compound Synthesis for Herbicide Development

Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines to synthesize 4-amino-5-fluoropicolinates, providing new pathways for the development of potential herbicides. This highlights the role of fluorinated pyridines in creating agriculturally relevant compounds (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Safety And Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

6-fluoro-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOJWGIXSPPNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467865
Record name 6-Fluoro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-iodopyridin-2-amine

CAS RN

884660-47-3
Record name 6-Fluoro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-5-iodopyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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